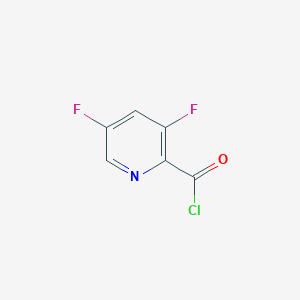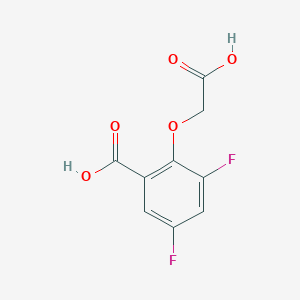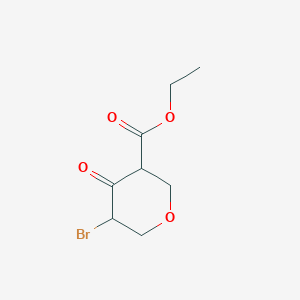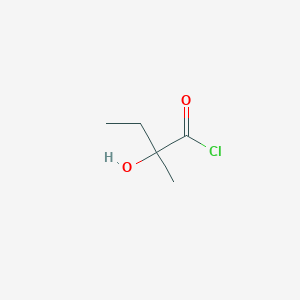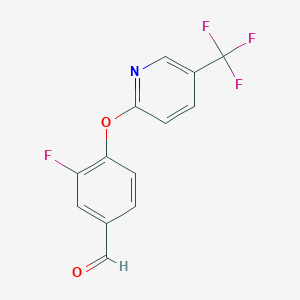
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde
Vue d'ensemble
Description
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde is an organic compound that belongs to the class of fluorinated aromatic aldehydes. This compound is characterized by the presence of a fluorine atom at the 3-position of the benzaldehyde ring and a trifluoromethyl-substituted pyridine ring attached via an ether linkage at the 4-position. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde typically involves the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl-substituted pyridine ring can be synthesized through various methods, including the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents.
Etherification Reaction: The pyridine intermediate is then reacted with 3-fluoro-4-hydroxybenzaldehyde under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of transition metal-based catalysts and controlled reaction environments to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzaldehyde ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Cyclocondensation: The compound can participate in cyclocondensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehyde derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules . Additionally, its fluorinated structure may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde: Similar structure with a chlorine atom instead of a fluorine atom.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: Contains a piperidine ring attached to the benzyl group.
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide: Contains an acetamide group and a similar pyridine ring.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-10-5-8(7-19)1-3-11(10)20-12-4-2-9(6-18-12)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCQKDSPIFOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


